molecular formula C34H44N8O14 B1442828 Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide CAS No. 70023-02-8

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide

Cat. No.: B1442828
CAS No.: 70023-02-8
M. Wt: 788.8 g/mol
InChI Key: QLLWULMEPVZWTP-UHFFFAOYSA-N
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Description

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is a compound that consists of a peptide sequence linked to a fluorophore. It is a substrate for human enteropeptidase, an enzyme that plays a crucial role in the activation of digestive enzymes. This compound is often used in biochemical and molecular biology research to study enzyme activity and inhibition .

Biochemical Analysis

Biochemical Properties

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide serves as a substrate for human enteropeptidase, an enzyme that catalyzes the cleavage of peptide bonds. The interaction between this compound and enteropeptidase is characterized by a high affinity, with a Km value of 0.16 mM . This substrate-enzyme interaction is essential for studying the catalytic efficiency and specificity of enteropeptidase. Additionally, this compound can be used to investigate the activity of other proteases and to screen for potential inhibitors.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cells expressing enteropeptidase, the hydrolysis of this compound leads to the release of beta-naphthylamide, which can be detected fluorometrically. This reaction is used to monitor enzyme activity and to study the regulation of proteolytic pathways. The presence of this compound in cellular environments can also impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteases involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and cleavage by enteropeptidase. The enzyme specifically binds to the Gly-Asp-Asp-Asp-Asp-Lys sequence and catalyzes the hydrolysis of the peptide bond, releasing beta-naphthylamide. This reaction is highly specific and efficient, with a kcat value of 115 s^-1 . The binding interactions between this compound and enteropeptidase are mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate catalysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and activity of this compound can be influenced by various factors such as temperature, pH, and storage conditions. The compound is stable at -80°C for up to two years and at -20°C for up to one year when stored as a powder . In solution, this compound remains stable for six months at -80°C and for one month at -20°C. Over time, the activity of this compound may decrease due to degradation or changes in its chemical structure, which can affect its interactions with enzymes and its overall efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is well-tolerated and effectively serves as a substrate for studying enteropeptidase activity. At high doses, this compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of normal cellular functions . The threshold for these effects depends on the specific animal model and the experimental conditions used.

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis and enzyme regulation. As a substrate for enteropeptidase, it participates in the activation of digestive proteases, which are essential for protein digestion and nutrient absorption. The hydrolysis of this compound by enteropeptidase generates beta-naphthylamide, which can be further metabolized or excreted by the cell . The compound’s involvement in these pathways highlights its importance in studying enzyme kinetics and the regulation of proteolytic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility in water and organic solvents facilitates its uptake and distribution in various cellular compartments . Once inside the cell, this compound can localize to specific regions where enteropeptidase or other proteases are active, allowing for targeted studies of enzyme activity and substrate specificity.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles where proteolytic enzymes are present, such as the endoplasmic reticulum, lysosomes, or the cytoplasm . This localization is crucial for studying the spatial regulation of proteolytic activity and the role of this compound in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:

    Amino Acid Coupling: The amino acids are sequentially added to a solid resin support. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.

    Deprotection: The protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

The reaction conditions for SPPS include the use of coupling reagents like HBTU or DIC, and deprotection reagents such as TFA (trifluoroacetic acid). The synthesis is carried out under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process may involve high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by enzymes such as enteropeptidase. The hydrolysis reaction involves the cleavage of the peptide bond, releasing the fluorophore beta-naphthylamide .

Common Reagents and Conditions

    Hydrolysis: Catalyzed by enteropeptidase, typically at a pH of around 8.0 and a temperature of 37°C.

    Oxidation and Reduction: These reactions are less common for this compound but can be induced under specific conditions using reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction).

Major Products

The major product of the hydrolysis reaction is beta-naphthylamide, which is a fluorescent compound used to measure enzyme activity .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C34H44N8O14
  • Molecular Weight : 788.76 g/mol
  • CAS Number : 70023-02-8

GD4K-na is characterized by its structure, which includes multiple aspartic acid residues and a lysine residue, contributing to its functionality as a substrate for specific enzymes.

Substrate for Enteropeptidase

GD4K-na is primarily known as a substrate for human enteropeptidase, an enzyme crucial for protein digestion. The kinetic parameters indicate a Km value of 0.16 mM, highlighting its effectiveness in enzymatic assays. This property makes it valuable for studying proteolytic activities in various biological samples, including intestinal biopsies from humans and animal models .

Protein Kinase Inhibition

Research has shown that GD4K-na can inhibit the activity of certain protein kinases by binding to their ATP-binding sites. This mechanism can be exploited in studies aimed at understanding kinase signaling pathways and developing targeted therapies for diseases where these pathways are dysregulated .

Diagnostic Tool for Enteropeptidase Activity

The compound has been utilized in clinical settings to assess enteropeptidase activity in patients with gastrointestinal disorders. By measuring the hydrolysis of GD4K-na, clinicians can gain insights into the functional status of the intestinal mucosa and diagnose conditions such as pancreatitis or malabsorption syndromes .

Biomarker Development

Given its specificity and sensitivity as a substrate, GD4K-na holds potential as a biomarker for diseases related to digestive enzyme deficiencies. Research continues to explore its utility in developing diagnostic assays that are both rapid and reliable .

Drug Development

The unique properties of GD4K-na have positioned it as a candidate for drug development, particularly in creating peptide-based therapeutics targeting specific proteases involved in disease processes. Its role in modulating enzyme activity could lead to innovative treatments for conditions such as cancer and autoimmune diseases .

Antibody-Drug Conjugates (ADCs)

GD4K-na's structure can be adapted for use in antibody-drug conjugates, enhancing the delivery of cytotoxic agents directly to target cells. This application is particularly relevant in oncology, where precision medicine is becoming increasingly important .

Case Studies

Study ReferenceApplicationFindings
Antonowicz et al., 1980Diagnostic toolDemonstrated GD4K-na's effectiveness in determining enteropeptidase activity in intestinal biopsies .
Gasparian et al., 2003Enzyme kineticsCharacterized the catalytic efficiency of human enteropeptidase using GD4K-na as a substrate .
Recent InvestigationsDrug developmentExplored the potential of GD4K-na in creating peptide-based therapies targeting proteolytic enzymes related to cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is unique due to its specific recognition by enteropeptidase and the use of beta-naphthylamide as a fluorophore. This combination allows for highly sensitive and specific assays to measure enzyme activity .

Biological Activity

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide (GD4K-βNA) is a synthetic peptide that serves as a substrate for enteropeptidase, an important enzyme in the digestive system. This article explores the biological activity of GD4K-βNA, focusing on its mechanism of action, biochemical properties, and applications in research.

Overview of this compound

GD4K-βNA is composed of a sequence of amino acids linked to a beta-naphthylamide fluorophore. Its primary function is as a substrate for enteropeptidase, which catalyzes the hydrolysis of peptide bonds in proteins, particularly in the activation of digestive enzymes such as trypsinogen to trypsin.

Target Enzyme:
The compound specifically interacts with enteropeptidase, fitting into its active site and undergoing hydrolysis. This interaction is characterized by a high affinity, with a Michaelis constant (Km) value of approximately 0.16 mM and a turnover number (kcat) of 115 s1^{-1}.

Biochemical Pathways:
The activation of trypsinogen to trypsin through GD4K-βNA is a crucial step in the proteolytic cascade within the digestive system. Enteropeptidase cleaves the peptide bond at the C-terminal lysine residue, releasing beta-naphthylamide, which can be detected fluorometrically .

The hydrolysis reaction catalyzed by enteropeptidase occurs optimally at pH 8.0 and 37°C. The stability of GD4K-βNA allows it to be stored at -80°C for up to two years without significant degradation.

PropertyValue
Molecular Weight70023-02-8
Km (Michaelis constant)0.16 mM
kcat (Turnover number)115 s1^{-1}
Optimal pH8.0
Optimal Temperature37°C

Cellular Effects

GD4K-βNA influences various cellular processes by serving as a substrate for proteolytic enzymes. In cellular environments expressing enteropeptidase, the hydrolysis leads to the release of beta-naphthylamide, impacting cell signaling pathways and gene expression.

Research Applications

GD4K-βNA is widely utilized in various fields:

  • Biochemistry: As a substrate for studying enteropeptidase and other proteases.
  • Molecular Biology: Employed in assays for screening enzyme inhibitors, which may serve as potential therapeutic agents.
  • Medicine: Research involving GD4K-βNA can lead to drug development targeting digestive enzymes.
  • Industry: Used in diagnostic kits for measuring enzyme activity.

Case Studies

  • Purification and Characterization of Enteropeptidase:
    A study characterized enteropeptidase from porcine sources, demonstrating its optimal activity towards GD4K-βNA and revealing that acidic residues at specific positions enhance enzymatic activity .
  • Enzyme Activity in Medaka Intestine:
    Research on medaka fish showed that intestinal extracts exhibited significant enzyme activity for GD4K-βNA. The study highlighted the expression localization of enteropeptidase in intestinal epithelium and its role in protein digestion .
  • Recombinant Human Enterokinase:
    A study focused on the efficient expression and purification of recombinant human enterokinase using GD4K-βNA as a substrate. The findings noted that this recombinant enzyme displayed high specificity and activity under mild conditions, making it useful in biotechnology applications .

Properties

IUPAC Name

3-[(2-aminoacetyl)amino]-4-[[1-[[1-[[1-[[6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N8O14/c35-10-4-3-7-20(30(52)37-19-9-8-17-5-1-2-6-18(17)11-19)39-32(54)22(13-27(46)47)41-34(56)24(15-29(50)51)42-33(55)23(14-28(48)49)40-31(53)21(12-26(44)45)38-25(43)16-36/h1-2,5-6,8-9,11,20-24H,3-4,7,10,12-16,35-36H2,(H,37,52)(H,38,43)(H,39,54)(H,40,53)(H,41,56)(H,42,55)(H,44,45)(H,46,47)(H,48,49)(H,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWULMEPVZWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N8O14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70023-02-8
Record name Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide
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